stannane CAS No. 61057-37-2](/img/structure/B14607483.png)
[(4-Methylbenzoyl)oxy](triphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylbenzoyl)oxystannane is an organotin compound that features a stannane core bonded to a triphenyl group and a 4-methylbenzoyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbenzoyl)oxystannane typically involves the reaction of triphenyltin chloride with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Ph3SnCl+4-Methylbenzoyl chloride→(4-Methylbenzoyl)oxystannane+HCl
Industrial Production Methods
Industrial production of organotin compounds often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Methylbenzoyl)oxystannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The 4-methylbenzoyl group can be substituted with other acyl groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Lower oxidation state tin compounds and alcohols.
Substitution: New organotin compounds with different acyl or nucleophilic groups.
Scientific Research Applications
Chemistry
(4-Methylbenzoyl)oxystannane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in radical reactions.
Biology
Organotin compounds, including (4-Methylbenzoyl)oxystannane, have been studied for their biological activity, including antimicrobial and antifungal properties.
Medicine
Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties.
Industry
In industry, organotin compounds are used as catalysts in polymerization reactions and as stabilizers in the production of PVC.
Mechanism of Action
The mechanism of action of (4-Methylbenzoyl)oxystannane involves its ability to form stable complexes with various substrates. The tin atom can coordinate with electron-rich sites on the substrate, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxybenzoyl)oxystannane
- (4-Chlorobenzoyl)oxystannane
- (4-Bromobenzoyl)oxystannane
Uniqueness
(4-Methylbenzoyl)oxystannane is unique due to the presence of the 4-methylbenzoyl group, which can influence its reactivity and stability compared to other similar compounds. The methyl group can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions.
Properties
CAS No. |
61057-37-2 |
|---|---|
Molecular Formula |
C26H22O2Sn |
Molecular Weight |
485.2 g/mol |
IUPAC Name |
triphenylstannyl 4-methylbenzoate |
InChI |
InChI=1S/C8H8O2.3C6H5.Sn/c1-6-2-4-7(5-3-6)8(9)10;3*1-2-4-6-5-3-1;/h2-5H,1H3,(H,9,10);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
IGTWITHILTVSIY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


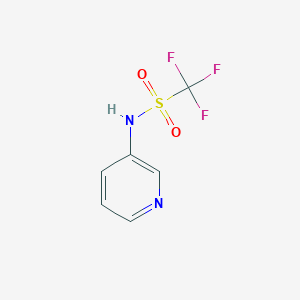
![2-[1-(4-Chlorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14607417.png)
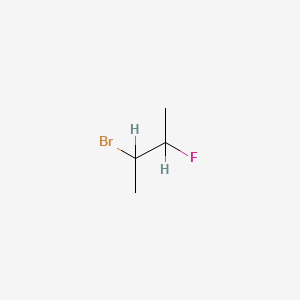
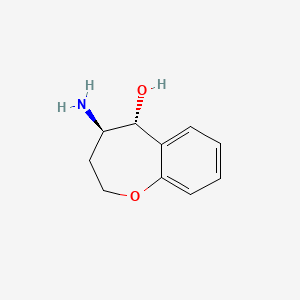
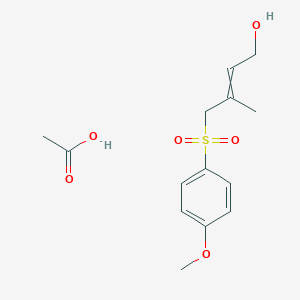
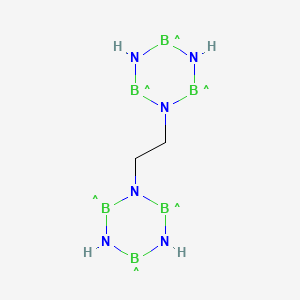
![Ethanone, 2-[(4-methylphenyl)sulfonyl]-2-(methylsulfonyl)-1-phenyl-](/img/structure/B14607433.png)
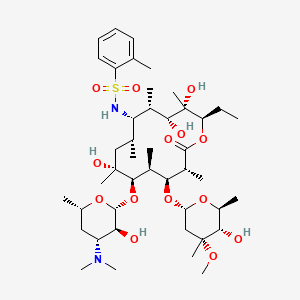
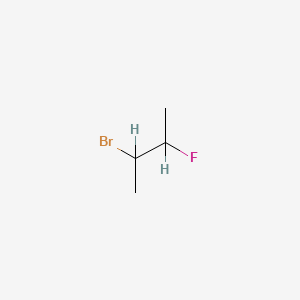
![Acetamide, N-(8,10-dinitro-5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14607457.png)
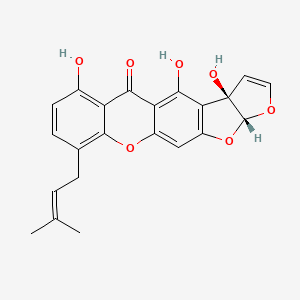
![3-Methyl-5-(methylsulfanyl)-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14607472.png)
![1-(2-Methylbutyl)-4-{(Z)-[4-(octyloxy)phenyl]-ONN-azoxy}benzene](/img/structure/B14607478.png)
![N-[(Benzyloxy)carbonyl]-2-phenyl-L-aspartic acid](/img/structure/B14607480.png)
